molecular formula C12H7ClO4 B2802329 (2e)-3-(6-Chloro-4-oxo-4h-chromen-3-yl)prop-2-enoic acid CAS No. 42059-70-1

(2e)-3-(6-Chloro-4-oxo-4h-chromen-3-yl)prop-2-enoic acid

Cat. No. B2802329
CAS RN: 42059-70-1
M. Wt: 250.63
InChI Key: NCCZLKPUVIPKBT-DAFODLJHSA-N
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Description

(2e)-3-(6-Chloro-4-oxo-4h-chromen-3-yl)prop-2-enoic acid, also known as 2e-6-chloro-4-oxo-4h-chromene-3-ylprop-2-enoic acid, is an organic compound belonging to the class of chromenecarboxylic acids. It is a yellow-colored solid with a molecular weight of 259.58 g/mol and a melting point of 128-130 °C. The compound is soluble in water, ethanol, and acetone. It has a variety of applications in the fields of medicine, agriculture, and biochemistry.

Scientific Research Applications

  • Synthesis and Chemical Reactivity : A novel derivative of this compound was synthesized and its chemical reactivity with various nucleophiles was investigated. The reactions produced novel compounds with potential applications in different fields of chemistry (Ali et al., 2020).

  • Molecular Structure Studies : The synthesis and molecular structure of a related compound were studied using NMR spectroscopy and X-ray crystallography. Such studies are crucial for understanding the properties and potential applications of these compounds (Barili et al., 2001).

  • Nonlinear Optical Activity : The nonlinear optical (NLO) activity of a related compound was experimentally and theoretically investigated, indicating potential applications in optical technologies (Venkatesan et al., 2016).

  • Antimicrobial and Anticancer Evaluation : A related compound was utilized as a synthetic intermediate to construct a variety of heterocyclic systems. These compounds were screened for antimicrobial and anticancer activities, demonstrating variable inhibitory effects (Ibrahim et al., 2022).

  • Synthesis and Biological Activity Studies : The synthesis and biological activity of isomers of a related compound were explored, examining their antiviral and immunomodulating activities (Modzelewska-Banachiewicz et al., 2009).

  • Palladium-Catalyzed Cross-Coupling Reactions : The compound was used in palladium-catalyzed cross-coupling reactions, illustrating its potential in synthetic organic chemistry (Abarbri et al., 2002).

  • Antineoplastic Activity Studies : The compound was a key intermediate in the synthesis of derivatives with potential antineoplastic activity, indicating its relevance in drug discovery and cancer research (Čačić et al., 2006).

properties

IUPAC Name

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h1-6H,(H,14,15)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCZLKPUVIPKBT-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid

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